
4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine, also known as CPP, is a chemical compound. It has a molecular weight of 204.27 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-cyclopropyl-6-(piperazin-1-yl)pyrimidine . The InChI code for this compound is 1S/C11H16N4/c1-2-9(1)10-7-11(14-8-13-10)15-5-3-12-4-6-15/h7-9,12H,1-6H2 .Physical And Chemical Properties Analysis
This compound is solid in physical form . It has a molecular weight of 204.27 .Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel triazole derivatives, including those related to the 4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine structure, has been explored for their antimicrobial activities. These compounds have shown moderate to good effectiveness against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Antituberculosis Studies
Research into derivatives of this compound has shown promising results in anticancer and antituberculosis studies. Specific derivatives have demonstrated significant activity against human breast cancer cell lines and the Mycobacterium tuberculosis bacteria, highlighting their potential in treating these conditions (Mallikarjuna et al., 2014).
Photostability and Photochemistry
The photostability and photochemical reactions of ciprofloxacin, a compound structurally related to this compound, have been studied in aqueous solutions. These studies are essential for understanding the behavior of such compounds under light exposure, which is crucial for their application in photochemical processes and stability studies (Mella et al., 2001).
Macrocyclic and Macroacyclic Schiff Bases
The synthesis and characterization of macrocyclic and macroacyclic Schiff bases incorporating piperazine units have been explored. These studies provide insights into the interaction of these compounds with metal ions, offering potential applications in the development of new materials and coordination compounds (Aguiari et al., 1992).
Ligands for Melanocortin Receptors
Piperazine analogs, including structures related to this compound, have been synthesized and tested as ligands for melanocortin receptors. These studies are significant for the development of therapeutic agents targeting melanocortin receptors, which are involved in various physiological processes (Mutulis et al., 2004).
Properties
IUPAC Name |
4-cyclopropyl-6-piperazin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6/c11-9-13-8(7-1-2-7)14-10(15-9)16-5-3-12-4-6-16/h7,12H,1-6H2,(H2,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUGYFOUGWXFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC(=N2)N3CCNCC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
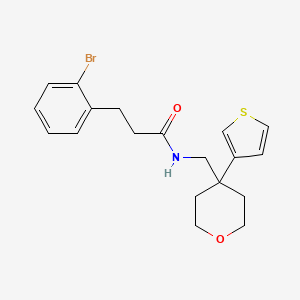
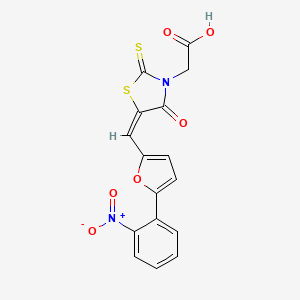
![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)

![3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol](/img/structure/B2993626.png)

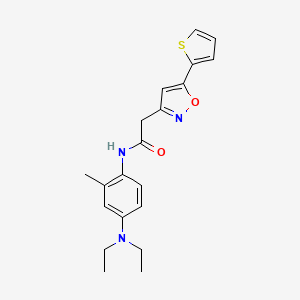
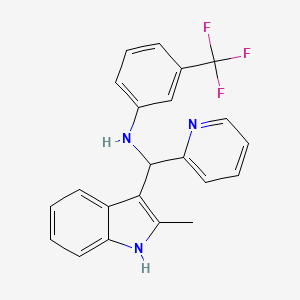
![4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B2993630.png)
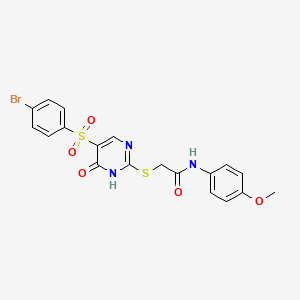
![5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2993634.png)
![4-Amino-6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2993637.png)
![4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B2993639.png)

